molecular formula C12H8BrNO B3032354 Methanone, (4-bromophenyl)-4-pyridinyl- CAS No. 14548-49-3

Methanone, (4-bromophenyl)-4-pyridinyl-

Cat. No. B3032354
CAS RN: 14548-49-3
M. Wt: 262.10 g/mol
InChI Key: RVVUXTXBVYRBRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated phenols with acyl chlorides or similar activating groups. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . This method could potentially be adapted for the synthesis of Methanone, (4-bromophenyl)-4-pyridinyl- by using the appropriate pyridinyl-containing reagent.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction methods. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone shows that it crystallizes in the monoclinic space group with specific cell parameters . The molecular structure of Methanone, (4-bromophenyl)-4-pyridinyl- would likely exhibit similar features, such as intermolecular hydrogen bonds and specific geometric arrangements due to the presence of the bromophenyl and pyridinyl groups.

Chemical Reactions Analysis

The chemical reactivity of methanone compounds is influenced by the substituents attached to the methanone moiety. The presence of a bromophenyl group could make the Methanone, (4-bromophenyl)-4-pyridinyl- amenable to further chemical transformations, such as Suzuki coupling reactions, due to the bromine's ability to act as a leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanone derivatives can be inferred from their molecular structure. Compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone have specific melting points, solubility characteristics, and molecular weights that can be determined experimentally . The presence of halogen atoms and aromatic systems typically affects the compound's density, refractive index, and other physical properties.

Scientific Research Applications

WAY-115363 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various industrial chemicals and materials .

Safety and Hazards

“Methanone, (4-bromophenyl)-4-pyridinyl-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

The mechanism of action of WAY-115363 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Chemical Reactions Analysis

WAY-115363 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

properties

IUPAC Name

(4-bromophenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVUXTXBVYRBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354210
Record name Methanone, (4-bromophenyl)-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14548-49-3
Record name (4-Bromophenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-bromophenyl)-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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